(R)-Mahanine

Ovarian Cancer Antiproliferative Activity Carbazole Alkaloid Comparison

(R)-Mahanine is a pyrano[3,2-a]carbazole alkaloid isolated predominantly from the leaves of Murraya koenigii (syn. Bergera koenigii), the Indian curry leaf plant.

Molecular Formula C23H25NO2
Molecular Weight 347.4 g/mol
CAS No. 28360-49-8
Cat. No. B1683992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Mahanine
CAS28360-49-8
Synonymsisisomahanine
isomahanine
mahanine
Molecular FormulaC23H25NO2
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3=C1OC(C=C3)(C)CCC=C(C)C)NC4=C2C=CC(=C4)O
InChIInChI=1S/C23H25NO2/c1-14(2)6-5-10-23(4)11-9-18-21-19(12-15(3)22(18)26-23)17-8-7-16(25)13-20(17)24-21/h6-9,11-13,24-25H,5,10H2,1-4H3
InChIKeyDWMBXHWBPZZCTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Why (R)-Mahanine (CAS 28360-49-8) Is a Sought-After Carbazole Alkaloid for Oncology Research Procurement


(R)-Mahanine is a pyrano[3,2-a]carbazole alkaloid isolated predominantly from the leaves of Murraya koenigii (syn. Bergera koenigii), the Indian curry leaf plant [1]. Belonging to the class of pyranocarbazoles, it possesses a characteristic tetracyclic skeleton with a chiral center at C-3 bearing the (R)-configuration, a free C-7 hydroxyl group, and a 9-NH moiety, which are critical pharmacophoric elements [2]. Unlike many in-class carbazole alkaloids, (R)-mahanine has accumulated substantial in vitro and in vivo evidence across multiple cancer models, including breast, prostate, lung, ovarian, glioblastoma, and leukemia, with mechanisms spanning apoptosis induction, cell cycle arrest, epigenetic reactivation of tumor suppressors, and androgen receptor signaling disruption [3].

Why (R)-Mahanine Cannot Be Substituted by Other Carbazole Alkaloids Such as Mahanimbine, Isomahanine, or Koenimbine


Despite sharing the pyranocarbazole scaffold, (R)-mahanine differs from its closest congeners in critical structural features that directly govern biological activity. Mahanimbine lacks the phenolic C-7-OH group and contains an extra double bond in the pyran ring; isomahanine differs in the position of an aromatic methyl substituent; koenimbine possesses a methoxy instead of a hydroxyl at C-7. The C-7-OH and 9-NH groups of mahanine are essential for DNA minor groove binding and pro-apoptotic activity, as demonstrated by the sharply reduced cytotoxicity of O-methylated and dehydroxy derivatives [1]. Quantitatively, mahanine exhibits 2.5-fold to 4.6-fold greater antiproliferative potency than mahanimbine and koenimbine in ovarian cancer cell lines PA1 and OVCAR3 [2]. Furthermore, (R)-mahanine uniquely disrupts both ligand-dependent and ligand-independent androgen receptor signaling—a mechanism not shared by mahanimbine or koenimbine—making it a non-redundant tool compound for prostate cancer research [3].

Quantitative Differentiation Evidence for (R)-Mahanine Against Closest Analogs and Clinical Comparators


(R)-Mahanine Exhibits 2.5-Fold to 4.6-Fold Greater Antiproliferative Potency Than Mahanimbine and Koenimbine in Ovarian Cancer Cell Lines

In a direct head-to-head comparison using the MTT assay with 48 h treatment, (R)-mahanine demonstrated significantly lower IC50 values than both mahanimbine and koenimbine in two ovarian cancer cell lines. In PA1 cells, mahanine achieved an IC50 of 11 ± 0.2 μM, compared to 28 ± 0.11 μM for mahanimbine and 51 ± 0.25 μM for koenimbine. In OVCAR3 cells, the IC50 values were 32 ± 0.18 μM for mahanine, 52 ± 0.05 μM for mahanimbine, and 68 ± 0.22 μM for koenimbine [1]. This represents a 2.5- to 4.6-fold potency advantage for mahanine over its closest structural analogs.

Ovarian Cancer Antiproliferative Activity Carbazole Alkaloid Comparison

The C-7-OH and 9-NH Functional Groups of (R)-Mahanine Are Indispensable for DNA Minor Groove Binding and Cytotoxicity—A Quantitative SAR

To define the structural determinants of (R)-mahanine's cytotoxicity, Samanta et al. (2013) synthesized and compared the antiproliferative activity of mahanine, dehydroxy-mahanine (lacking C-7-OH), O-methylated-mahanine (C-7-OCH₃), and N-methylated dehydroxy-mahanine (lacking both C-7-OH and free 9-NH) across 19 cancer cell lines from 7 tissue origins [1]. Mahanine showed enhanced apoptosis compared to dehydroxy-mahanine-treated cells at equivalent concentrations. O-Methylated-mahanine and N-methylated dehydroxy-mahanine required significantly higher concentrations to induce comparable apoptosis. Biophysical analysis demonstrated that mahanine interacts with DNA through strong association with the phosphate backbone, whereas the modified derivatives showed weaker DNA binding, confirming the C-7-OH and 9-NH groups as essential for minor groove interaction and consequent cytotoxicity [1].

Structure-Activity Relationship DNA Minor Groove Binding Apoptosis Induction

(R)-Mahanine Retains Potent Activity Against Drug-Resistant Cancer Cells Where Clinical Chemotherapeutics Fail

A defining differentiation for (R)-mahanine is its ability to overcome acquired drug resistance, a major limitation of clinical chemotherapeutics. In taxol-resistant non-small cell lung cancer cells (A549-TR), mahanine maintained an IC50 of 10 μM, nearly identical to its IC50 of 7.5 μM in drug-sensitive A549 cells and 5 μM in H1299 cells [1]. More strikingly, in temozolomide (TMZ)-resistant U87MG glioblastoma cells, mahanine exhibited an approximately 80-fold reduction in IC50 compared to temozolomide upon 48 h treatment, as reported by Bhattacharya et al. [2]. Mahanine also showed enhanced cytotoxicity compared to curcumin in both LN229 and U87MG glioblastoma cells [2]. This retention of potency in resistant phenotypes is attributed to mahanine's polypharmacological mechanism targeting multiple oncogenic nodes (KRAS, MET, AKT, mTOR, cMYC, NF-κB) rather than a single pathway [1].

Drug Resistance Lung Cancer Glioblastoma Temozolomide Resistance

(R)-Mahanine Enriched Fraction (MEF) Delivers 31% Higher Oral Bioavailability Than Isolated Mahanine Alone—A Formulation-Relevant PK Advantage

Comparative pharmacokinetic studies in rats demonstrated that administration of a mahanine-enriched fraction (MEF) from M. koenigii leaves resulted in 31% higher bioavailability of mahanine compared to rats fed with isolated mahanine alone [1]. MEF also exhibited stability at temperatures up to 40°C for ≥3 months and retained biological activity across a pH range of 1–10 for up to ~3 hours, indicating suitability for oral route administration [1]. Chronic toxicity studies (up to 180 days) showed no significant clinical signs of toxicity, behavioral changes, mortality, or alterations in organ weights, serum biochemistry, and hematological parameters, establishing a favorable preclinical safety margin [1].

Pharmacokinetics Oral Bioavailability Formulation Development

(R)-Mahanine Disrupts Both Androgen-Dependent and Androgen-Independent AR Signaling—A Dual Mechanism Not Achieved by Classical Anti-Androgens

Unlike classical anti-androgens (e.g., bicalutamide, enzalutamide) that competitively target the AR ligand-binding domain, (R)-mahanine reduces AR protein levels post-translationally through proteasomal degradation without altering AR gene expression [1]. Mahanine inhibits both ligand-dependent and ligand-independent AR transactivation in androgen-responsive (LNCaP) and androgen-independent (PC3, DU145) prostate cancer cells. Mechanistically, mahanine induces cytoplasmic sequestration of AR, followed by degradation, and diminishes AR phosphorylation at Ser-81 via CDK1 inactivation [1]. A synthetic analog, Ked-6-187, was found to be more effective than second-generation anti-androgens in inhibiting AR signaling in androgen-independent prostate cancer cells [2]. Additionally, mahanine uniquely restores expression of the epigenetically silenced tumor suppressor RASSF1A by inducing proteasomal degradation of DNMT1 and DNMT3B—a mechanism absent in classical AR-targeting agents [3].

Prostate Cancer Androgen Receptor Castration-Resistant Prostate Cancer

(R)-Mahanine Possesses Potent Antibacterial Activity Against MRSA and MSSA Superior to Structurally Related Antimicrobial Carbazoles

In a direct comparison of carbazole alkaloids from Murraya koenigii against antibiotic-resistant bacteria, (R)-mahanine demonstrated the most potent antibacterial activity among the tested compounds. Against methicillin-resistant Staphylococcus aureus (MRSA), mahanine exhibited an IC50 of 0.69 μg/mL, and against methicillin-sensitive S. aureus (MSSA), an IC50 of 0.78 μg/mL . Antifungal activity against Cryptococcus neoformans was observed with an IC50 of 0.46 μg/mL. SAR analysis of mahanine analogs confirmed that the free -NH and -OH groups, along with unsaturation sites in the pyran ring and side chain, are required for antimicrobial activity, directly linking the structural features of (R)-mahanine to its anti-infective potency . Notably, while isomahanine (24-h IC50 of 1.9 ± 0.2 mg/L) was superior to mahanine (24-h IC50 of 10.6 ± 1.6 mg/L) against Flavobacterium columnare [1], mahanine's broader-spectrum antibacterial profile against clinically relevant human pathogens (MRSA, MSSA, C. neoformans) underscores its differentiated utility in antimicrobial research.

Antimicrobial Resistance MRSA Carbazole Alkaloid Antibacterial

Defined Research and Industrial Application Scenarios for (R)-Mahanine Based on Quantitative Evidence


Overcoming Drug Resistance in Non-Small Cell Lung Cancer (NSCLC) and Glioblastoma Research

(R)-Mahanine is the carbazole alkaloid of choice for oncology programs investigating strategies to circumvent acquired drug resistance. With nearly identical IC50 values in taxol-sensitive (A549, 7.5 μM) and taxol-resistant (A549-TR, 10 μM) NSCLC cells [1], and an approximately 80-fold potency gain over temozolomide in TMZ-resistant U87MG glioblastoma cells [2], (R)-mahanine enables studies that interrogate polypharmacological mechanisms (KRAS, MET, AKT, mTOR, cMYC, NF-κB downregulation) as alternatives to single-target resistance-prone therapies. In vivo orthotopic lung cancer xenograft data showing 70% tumor growth inhibition at 25 mg/kg further support its application in translational resistance models [1].

Castration-Resistant Prostate Cancer (CRPC) Epigenetic-AR Signaling Axis Investigation

For prostate cancer research groups focused on CRPC, (R)-mahanine is uniquely positioned as a dual-mechanism probe that simultaneously degrades androgen receptor protein via the proteasome pathway and reactivates the epigenetically silenced tumor suppressor RASSF1A through DNMT1/DNMT3B degradation [3][4]. Unlike classical anti-androgens, mahanine disrupts both ligand-dependent and ligand-independent AR signaling, making it an essential tool for studying AR bypass mechanisms. The 20- to 80-fold induction of RASSF1A in PC3 cells provides a robust quantitative readout for epigenetic reactivation studies [4].

Ovarian Cancer Comparative Efficacy Studies with Structurally Defined Carbazole Alkaloid Panels

(R)-Mahanine is the recommended reference standard for any comparative screening panel of carbazole alkaloids in ovarian cancer. Its quantitatively superior antiproliferative potency (IC50 = 11 μM in PA1, 32 μM in OVCAR3) compared to mahanimbine (28 μM, 52 μM) and koenimbine (51 μM, 68 μM) [5] establishes it as the benchmark for activity. Researchers procuring mahanine for such panels can use these well-defined IC50 ratios as quality control metrics to verify compound integrity and biological activity upon receipt.

Pharmacokinetic and Toxicology Profiling for Natural Product Lead Optimization Programs

For drug development programs advancing natural product leads, (R)-mahanine in its mahanine-enriched fraction (MEF) form offers the best-characterized PK-toxicity package among Murraya-derived carbazole alkaloids. The documented 31% bioavailability enhancement of MEF over isolated mahanine, combined with pH stability (1–10) and chronic toxicity safety data (no adverse effects up to 180 days at 300 mg/kg/day) [6], provides a robust preclinical data package that supports formulation development and IND-enabling studies. This evidence base is unmatched by any other carbazole alkaloid in its class.

Quote Request

Request a Quote for (R)-Mahanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.